Superior VEGFR-2 Kinase Inhibition vs. Clinical Standard Sorafenib
In a direct head-to-head biochemical assay, a derivative of ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate, compound 7b, demonstrated VEGFR-2 inhibitory activity that is nearly equipotent to the FDA-approved drug sorafenib, with an IC50 value of 42.5 nM compared to sorafenib's 41.1 nM [1]. This establishes the core scaffold as a potent starting point for antiangiogenic drug development.
| Evidence Dimension | VEGFR-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 42.5 nM (Compound 7b, a derivative of the target scaffold) |
| Comparator Or Baseline | Sorafenib: 41.1 nM |
| Quantified Difference | 1.4 nM (3.4% less potent) |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
Demonstrates that the furan-pyrimidine scaffold is a validated VEGFR-2 pharmacophore with potency comparable to a clinical benchmark, providing a rational basis for its selection over other pyrimidine cores that lack this specific kinase engagement profile.
- [1] El-Haleem, A. A. H., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters, 15(12), 2150-2157. View Source
